

AMCA-PEG4-Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: AMCA-PEG4-Acid

Cat. No.: B15339865

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AMCA-PEG4-Acid**, a fluorescent labeling reagent. This document details its structure and physicochemical properties, and provides detailed experimental protocols for its use in bioconjugation and related applications.

Core Properties of AMCA-PEG4-Acid

AMCA-PEG4-Acid is a versatile blue fluorescent probe that combines the photostable aminomethylcoumarin acetate (AMCA) fluorophore with a hydrophilic polyethylene glycol (PEG) spacer. This combination imparts desirable characteristics for labeling biomolecules in aqueous environments. The molecule features a terminal carboxylic acid for conjugation to primary amines and a Boc-protected amine, allowing for further functionalization after deprotection.

Quantitative Data Summary

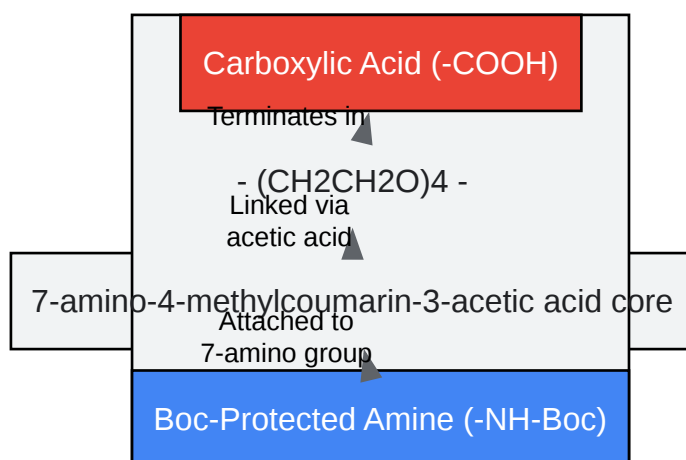
The key physicochemical and fluorescent properties of **AMCA-PEG4-Acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C ₂₈ H ₄₀ N ₂ O ₁₁	[1]
Molecular Weight	580.63 g/mol	[1]
Excitation Maximum (λ _{ex})	345 nm	
Emission Maximum (λ _{em})	450 nm	
Molar Extinction Coefficient (ε)	~17,400 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	~0.91	[2]
Purity	≥95%	[3]
Solubility	DMSO, DMF	[3]
Storage	-20°C, desiccated and protected from light	[4][5]

Note: The molar extinction coefficient and quantum yield are for the parent AMCA Acid fluorophore and are expected to be very similar for the **AMCA-PEG4-Acid** conjugate.

Chemical Structure and Functional Groups

AMCA-PEG4-Acid possesses a well-defined structure that is key to its utility in bioconjugation. The molecule consists of three primary components: the AMCA fluorophore, a PEG4 linker, and terminal functional groups.



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A diagram illustrating the key functional components of the **AMCA-PEG4-Acid** molecule.

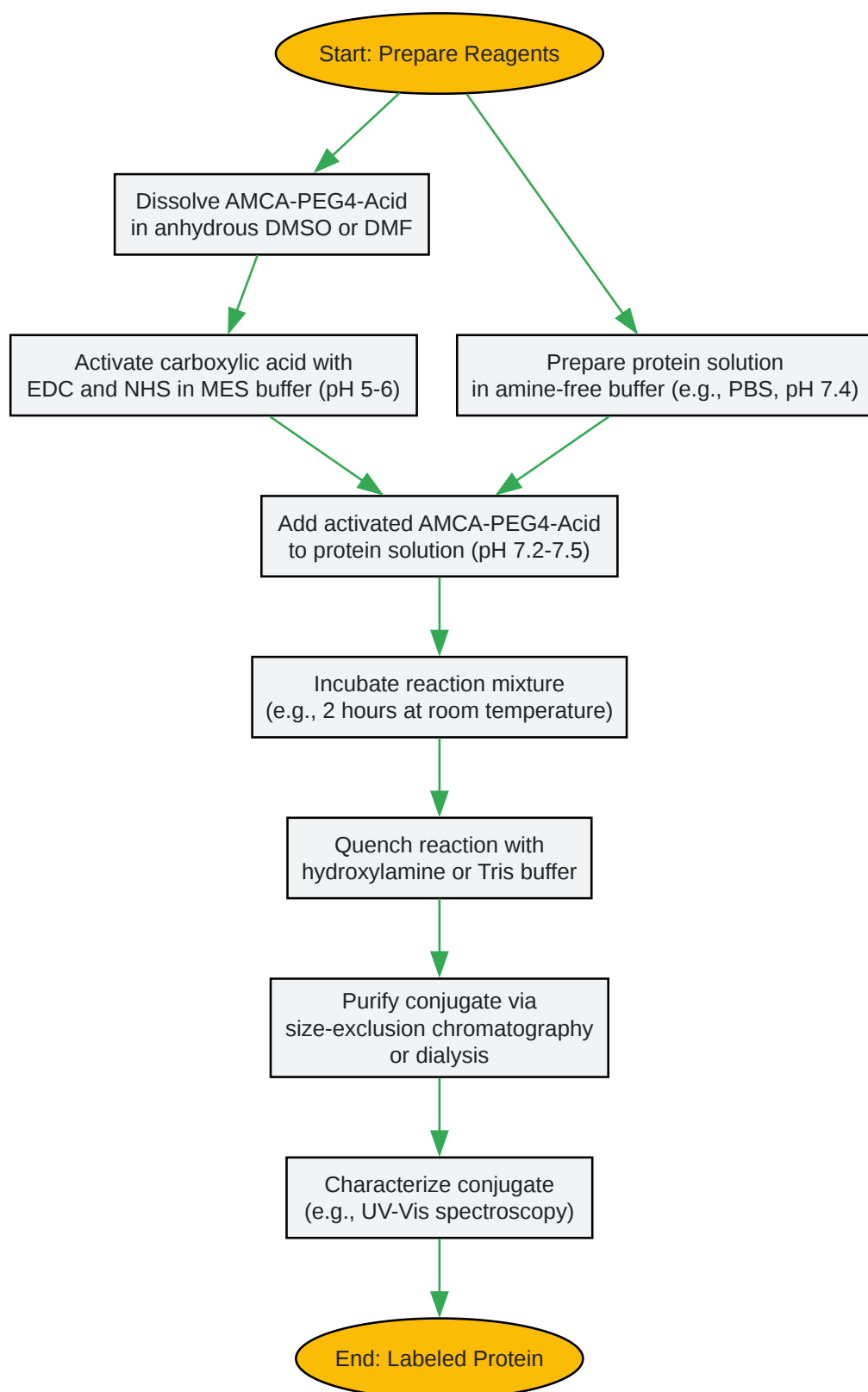
The AMCA fluorophore provides the blue fluorescence with a large Stokes shift, which is advantageous for minimizing background signal in fluorescence microscopy.[3] The PEG4 linker is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugate, which can help to prevent aggregation.[3] The terminal carboxylic acid is the primary site for conjugation to amine-containing biomolecules, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent reactions.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of **AMCA-PEG4-Acid** in common laboratory procedures.

General Workflow for Protein Labeling

The overall process for labeling a protein with **AMCA-PEG4-Acid** involves activation of the carboxylic acid, conjugation to the protein, and purification of the labeled protein.



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A general experimental workflow for labeling a protein with **AMCA-PEG4-Acid**.

Detailed Protocol for Protein Conjugation

This protocol provides a step-by-step guide for the conjugation of **AMCA-PEG4-Acid** to a primary amine-containing protein.

Materials:

- **AMCA-PEG4-Acid**
- Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
- Protein to be labeled (e.g., antibody)
- Phosphate-buffered saline (PBS), pH 7.4
- MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
- Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

- Prepare a stock solution of **AMCA-PEG4-Acid**: Dissolve **AMCA-PEG4-Acid** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
- Prepare the protein solution: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
- Activate the carboxylic acid:
 - In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the **AMCA-PEG4-Acid** solution in MES buffer.
 - Incubate for 15 minutes at room temperature.

- Conjugation reaction:
 - Add the activated **AMCA-PEG4-Acid** solution to the protein solution. A molar ratio of 10:1 to 20:1 (label:protein) is a good starting point, but may need to be optimized.
 - Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
 - Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation.
- Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purify the conjugate: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with PBS. Alternatively, dialysis can be used.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 345 nm (for AMCA concentration).

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the amine of **AMCA-PEG4-Acid**, typically after it has been conjugated to a target molecule.

Materials:

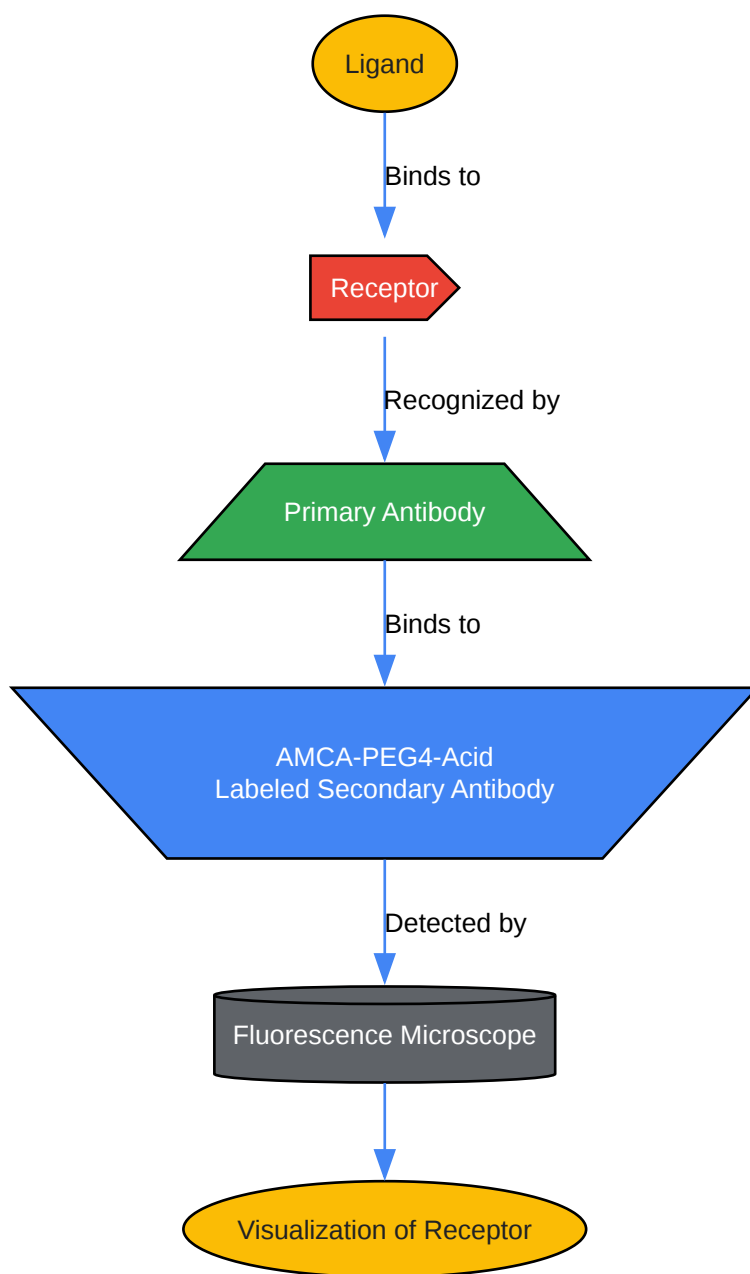
- Boc-protected **AMCA-PEG4-Acid** conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the conjugate: Dissolve the Boc-protected conjugate in DCM.
- Acidic treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Neutralization: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Extract the aqueous layer with DCM.
- Washing and drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Solvent removal: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Signaling Pathways and Applications

AMCA-PEG4-Acid is not directly involved in cell signaling pathways but is a tool to study them. For instance, an antibody labeled with **AMCA-PEG4-Acid** can be used to visualize the localization of a specific receptor in a signaling pathway through immunofluorescence microscopy.



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A diagram showing the use of an **AMCA-PEG4-Acid** labeled antibody in immunofluorescence.

Common applications include:

- Immunofluorescence microscopy: For the detection and localization of proteins in cells and tissues.[3][5]
- Flow cytometry: For the identification and quantification of cell populations.

- Fluorescence in situ hybridization (FISH): For the detection of specific DNA or RNA sequences.
- Drug development: As a fluorescent tag for tracking the biodistribution of drug candidates.

Conclusion

AMCA-PEG4-Acid is a valuable tool for researchers in various fields of life science and drug development. Its bright blue fluorescence, enhanced water solubility, and versatile conjugation chemistry make it an excellent choice for labeling a wide range of biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in your research endeavors.

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